8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant subject of study in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-3-phenyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Benzyl-3-phenyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Benzyl-3-phenyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, which include a wide array of interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from simpler precursors. The process often includes hydrogenation, cyclization, and functional group transformations under controlled conditions to achieve the desired stereochemistry and purity .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: Another tropane alkaloid with a similar core structure but different functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A derivative with a methyl group instead of a benzyl group.
Uniqueness
8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPIUVVGLSXHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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